1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one
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Overview
Description
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, a piperazine moiety, and a methoxyphenyl group. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects multiple biochemical pathways. By inhibiting USP28, it disrupts the normal cell cycle progression, leading to a halt at the S phase . This disruption can lead to cell death, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound’s potency against usp28, with an ic50 value of 110 ± 002 μmol/L and a Kd of 40 nmol/L, suggests that it has a strong binding affinity . This could potentially translate to good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cell cycle arrest at the S phase . This leads to the inhibition of EMT progression, a key process in the metastasis of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one has been shown to interact with several enzymes and proteins . For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase essential for cell cycle progression . The compound’s interaction with CDK2 suggests that it may play a role in regulating cell proliferation .
Cellular Effects
In cellular studies, this compound has demonstrated significant cytotoxic activities against various cell lines . It has been found to inhibit the growth of MCF-7 and HCT-116 cells, suggesting potential anticancer properties .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding to the active site of CDK2 . This binding interaction is believed to inhibit the enzyme’s activity, thereby disrupting cell cycle progression .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, the compound’s inhibitory effects on cell proliferation suggest that it may have long-term impacts on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core:
Introduction of the piperazine moiety: The triazolopyrimidine intermediate is then reacted with piperazine under suitable conditions to form the desired piperazinyl derivative.
Attachment of the propylpentanone side chain: The final step involves the alkylation of the piperazinyl derivative with 2-propylpentan-1-one under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The triazole and pyrimidine rings can be reduced under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the piperazine moiety.
Scientific Research Applications
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant, antidepressant, and anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural features.
Comparison with Similar Compounds
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine core and are known for their anticancer and antimicrobial properties.
Piperazine derivatives: These compounds contain the piperazine moiety and are widely used in medicinal chemistry for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O2/c1-4-6-17(7-5-2)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)18-8-10-19(32-3)11-9-18/h8-11,16-17H,4-7,12-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXFETAZCPJCRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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